4-(2H-1,2,3,4-tetrazol-5-yl)-1H-imidazol-5-amine
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Overview
Description
4-(2H-1,2,3,4-tetrazol-5-yl)-1H-imidazol-5-amine is a heterocyclic compound that features both a tetrazole and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,2,3,4-tetrazol-5-yl)-1H-imidazol-5-amine typically involves the formation of the tetrazole ring followed by the construction of the imidazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the tetrazole ring can be synthesized via a click chemistry approach involving azides and alkynes.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-(2H-1,2,3,4-tetrazol-5-yl)-1H-imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxidized derivatives, while substitution reactions could introduce different functional groups into the molecule.
Scientific Research Applications
4-(2H-1,2,3,4-tetrazol-5-yl)-1H-imidazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2H-1,2,3,4-tetrazol-5-yl)-1H-imidazol-5-amine involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors through non-covalent interactions, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(2H-1,2,3,4-tetrazol-5-yl)-1H-imidazol-5-amine is unique due to the presence of both a tetrazole and an imidazole ring in its structure. This dual-ring system provides a distinct set of chemical and biological properties that are not found in compounds with only one of these rings.
Properties
CAS No. |
13015-30-0 |
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Molecular Formula |
C4H5N7 |
Molecular Weight |
151.13 g/mol |
IUPAC Name |
5-(2H-tetrazol-5-yl)-1H-imidazol-4-amine |
InChI |
InChI=1S/C4H5N7/c5-3-2(6-1-7-3)4-8-10-11-9-4/h1H,5H2,(H,6,7)(H,8,9,10,11) |
InChI Key |
LZYMFDUXWVOLEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1)C2=NNN=N2)N |
Origin of Product |
United States |
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